molecular formula C6H10N4O B1519162 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1022962-66-8

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B1519162
M. Wt: 154.17 g/mol
InChI Key: LOYKLDXYNWYWDS-UHFFFAOYSA-N
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Description

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a compound that has been studied for its potential fungicidal properties . It is a solid substance with a molecular weight of 154.17 .


Synthesis Analysis

The synthesis of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide and its derivatives has been reported in several studies . These compounds were designed, synthesized, and screened for their antitumor activities .


Molecular Structure Analysis

The molecular structure of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is characterized by the presence of two nitrogen atoms and aromatic character, providing diverse functionality and stereochemical complexity in a five-membered ring structure .


Chemical Reactions Analysis

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide has been used as a reagent in various chemical reactions. For instance, it undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .


Physical And Chemical Properties Analysis

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a solid substance with a molecular weight of 154.17 . Its IUPAC name is 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide .

Scientific Research Applications

Antitumor Activities

One notable application of derivatives of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is in the field of antitumor activities. The synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from similar compounds have demonstrated in vitro antitumor activities against different human cancer cell lines. The study investigated the structure-activity relationship (SAR) highlighting the potential of these compounds in cancer treatment T. Hafez et al., 2013.

Polarographic Analysis

The polarographic behavior of arylazo pyrazoles has been studied, indicating the electrochemical properties of such compounds. This research could be relevant for the development of electrochemical sensors or analytical techniques in chemical research L. Ravindranath et al., 1983.

Heterocyclic Chemistry

Another area of application is in heterocyclic chemistry, where derivatives of 5-aminopyrazoles have been utilized to study various heterocyclization reactions. This research provides insights into the synthesis of novel compounds with potential pharmaceutical applications R. Rudenko et al., 2011.

Antidepressant and Anticonvulsant Activities

Additionally, novel pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, showing significant potential. These findings could lead to the development of new therapeutic agents for treating neurological disorders M. Abdel‐Aziz et al., 2009.

Selective Inhibitors for Enzymes

Compounds based on the 5-aminopyrazole-4-carboxamide scaffold have been identified as selective inhibitors for certain enzymes, demonstrating submicromolar activities in cell proliferation assays without being toxic to mammalian cells. This suggests a pathway for developing targeted treatments for infections caused by specific pathogens Zhongsheng Zhang et al., 2014.

Safety And Hazards

The safety data sheet for 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Given the potential fungicidal and antitumor activities of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide, future research could focus on further exploring its biological activities and developing efficient synthetic transformations .

properties

IUPAC Name

5-amino-N,1-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYKLDXYNWYWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653246
Record name 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

CAS RN

1022962-66-8
Record name 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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